molecular formula C30H18O12 B079076 Aurofusarin CAS No. 13191-64-5

Aurofusarin

Cat. No. B079076
CAS RN: 13191-64-5
M. Wt: 570.5 g/mol
InChI Key: VSWWTKVILIZDGX-UHFFFAOYSA-N
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Description

Aurofusarin is an organooxygen compound and an organic heterotricyclic compound . It is a natural product found in Fusarium graminearum . The pigment aurofusarin is a homodimeric naphthoquinone produced by crop molds of the genus Fusarium and is often associated with naturally infected wheat where the compound can occur in high levels .


Synthesis Analysis

The synthesis of Aurofusarin involves an efficient annulation involving pyrone addition to a quinone and Dieckmann condensation for rapid assembly of a γ-naphthopyrone monomeric precursor to the bis-naphthoquinone natural product aurofusarin . Predation stimulates aurofusarin synthesis in several Fusarium species .


Molecular Structure Analysis

The molecular formula of Aurofusarin is C30H18O12 . The chemical structure was not elucidated until 1966 . The PKS12 gene cluster from Fusarium graminearum was identified to be responsible for aurofusarin biosynthesis under the control of the local transcription factor AurR1 .


Chemical Reactions Analysis

The biosynthetic pathway for aurofusarin in Fusarium species involves the products of eleven genes located in a gene cluster . Overexpression of the transcription factor AurR1 results in a significant increase of five of the eleven proteins belonging to the aurofusarin biosynthetic pathway .


Physical And Chemical Properties Analysis

Aurofusarin has a molecular weight of 570.5 g/mol . It was initially described in 1937 as a golden yellow micro-crystalline pigment .

Scientific Research Applications

Natural Colorant

Aurofusarin is a naturally produced pigment by filamentous fungi . There is an increasing demand for products from natural sources, which includes a growing market for naturally-produced colorants . Filamentous fungi produce a vast number of chemically diverse pigments and are therefore explored as an easily accessible source .

Genetic Engineering

The production of Aurofusarin can be enhanced through genetic engineering . Overexpression of the transcription factor AurR1 resulted in a significant increase of five of the eleven proteins belonging to the aurofusarin biosynthetic pathway . This overexpression also resulted in more than threefold increase in the production of aurofusarin .

Biosynthesis of Naphthoquinone/Anthraquinone Analogues

In addition to the biosynthesis of aurofusarin, several yet undescribed putative naphthoquinone/anthraquinone analogue compounds were observed in the overexpression mutant . This suggests that aurofusarin could be a precursor to other potentially useful compounds .

Protection Against Predators

Aurofusarin, being a bis-naphthopyrone pigment, protects Fusarium fungi from a wide range of animal predators . This protective property could be potentially harnessed for crop protection or other applications where pest deterrence is required .

Synthesis of Natural Products

Aurofusarin belongs to a class of natural products known as napthopyranones, and is synthesized by various fungi . It can be produced in a laboratory setting through novel synthesis methods . This opens up possibilities for its use in the synthesis of other natural products .

Study of Fungal Metabolism

Aurofusarin is a product of the metabolic processes of certain fungi . Studying its production and the conditions that affect it can provide insights into fungal metabolism, which could be useful in various fields of research, including microbiology and biotechnology .

Mechanism of Action

Target of Action

Aurofusarin is a homodimeric naphthoquinone produced by crop molds of the genus Fusarium . It is often associated with naturally infected wheat where the compound can occur in high levels

Mode of Action

It is known that fusarium species produce a range of specific metabolites, many of which have yet unknown biological functions . The mechanism of action of these mycotoxins is often based on the inhibition of protein synthesis in eukaryotes .

Biochemical Pathways

The biosynthesis of Aurofusarin involves multiple enzymatic steps encoded by genes often found in gene clusters . The polyketide synthase gene PKS12 is responsible for the synthesis of the pigment Aurofusarin . The biosynthetic pathway for Aurofusarin is a five-step enzyme-catalyzed process, with Rubrofusarin as an intermediate . This links the biosynthesis of naphthopyrones and naphthoquinones together .

Pharmacokinetics

It is known that the production of aurofusarin can be increased more than threefold in certain conditions, reaching levels of 270 mg/l .

Result of Action

It is known that aurofusarin alters the a and e-vitamin and fatty acid composition in egg yolks of japanese quails .

Action Environment

The production of Aurofusarin is influenced by environmental factors. For instance, overexpression of the transcription factor AurR1 results in tripled production of Aurofusarin . In addition to the biosynthesis of Aurofusarin, several yet undescribed putative naphthoquinone/anthraquinone analogue compounds were observed in the overexpression mutant .

Safety and Hazards

Aurofusarin should be handled with care to avoid dust formation. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Future Directions

There is an increasing demand for products from natural sources, which includes a growing market for naturally-produced colorants . The availability of copper ions did not affect aurofusarin production, but future studies with other factors, such as a nitrogen and carbon source, temperature, and aeration can perhaps be more successful .

properties

IUPAC Name

5-hydroxy-7-(5-hydroxy-8-methoxy-2-methyl-4,6,9-trioxobenzo[g]chromen-7-yl)-8-methoxy-2-methylbenzo[g]chromene-4,6,9-trione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H18O12/c1-9-5-13(31)19-15(41-9)7-11-17(25(19)35)27(37)21(29(39-3)23(11)33)22-28(38)18-12(24(34)30(22)40-4)8-16-20(26(18)36)14(32)6-10(2)42-16/h5-8,35-36H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSWWTKVILIZDGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)C2=C(O1)C=C3C(=C2O)C(=O)C(=C(C3=O)OC)C4=C(C(=O)C5=CC6=C(C(=O)C=C(O6)C)C(=C5C4=O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H18O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50157250
Record name Aurofusarin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50157250
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

570.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Aurofusarin

CAS RN

13191-64-5
Record name Aurofusarin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13191-64-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Aurofusarin
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Aurofusarin
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=244432
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Record name Aurofusarin
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name AUROFUSARIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EYG3R23SI1
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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